5-TERT-BU-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)-HYDRAZIDE
Description
This compound is a pyrazole-based hydrazide derivative characterized by a tert-butyl substituent at the 5-position of the pyrazole ring and a 4-dimethylaminobenzylidene group attached via a hydrazide linkage. The tert-butyl group enhances steric bulk and lipophilicity, while the 4-dimethylamino group introduces electron-donating properties, influencing reactivity and binding interactions.
Properties
IUPAC Name |
5-tert-butyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-17(2,3)15-10-14(19-20-15)16(23)21-18-11-12-6-8-13(9-7-12)22(4)5/h6-11H,1-5H3,(H,19,20)(H,21,23)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDLDCUJAUITBK-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Unique Feature |
|---|---|---|---|---|
| Target Compound | Pyrazole | 5-tert-Bu, 4-dimethylaminobenzylidene | Limited data (potential anticancer) | High lipophilicity due to tert-Bu |
| N’-(5-Br-2-HO-benzylidene)-pyrazole | Pyrazole | 5-Br, 2-OH, methylbenzyloxy | Antimicrobial, anticancer | Bromine enhances reactivity |
| 5-Chloro-thiadiazole hydrazide | Thiadiazole | Cl, carboxylic hydrazide | Anticancer, antiviral | Sulfur improves electrophilicity |
| tert-Butyl pyrazolo-pyridine | Pyrazolopyridine | tert-Bu, methyl | Antitubercular | Rigid bicyclic structure |
Research Findings and Gaps
- Pharmacological Potential: While the target compound’s hydrazide group is associated with anticancer activity in analogues (e.g., N’-substituted hydrazides in and ), direct studies on this molecule are lacking.
- Synthetic Challenges : The tert-butyl group may complicate synthesis due to steric hindrance, as seen in tert-butyl pyrazolopyridine derivatives requiring multi-step protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
